2-Acetamidophenyl 5-chloro-2-methoxybenzenesulfonate
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Overview
Description
2-Acetamidophenyl 5-chloro-2-methoxybenzenesulfonate, also known as ACMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. ACMS is a sulfonamide derivative that has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Mechanism of Action
The exact mechanism of action of 2-Acetamidophenyl 5-chloro-2-methoxybenzenesulfonate is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response, and their inhibition by 2-Acetamidophenyl 5-chloro-2-methoxybenzenesulfonate is thought to be responsible for the compound's anti-inflammatory and analgesic effects.
Biochemical and physiological effects:
2-Acetamidophenyl 5-chloro-2-methoxybenzenesulfonate has been shown to exhibit various biochemical and physiological effects in animal studies. The compound has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, 2-Acetamidophenyl 5-chloro-2-methoxybenzenesulfonate has been shown to reduce fever in animal models of pyrexia.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-Acetamidophenyl 5-chloro-2-methoxybenzenesulfonate for lab experiments is its relatively simple synthesis method, which allows for the easy production of large quantities of the compound. Additionally, 2-Acetamidophenyl 5-chloro-2-methoxybenzenesulfonate has been extensively studied in animal models, making it a well-characterized compound for use in lab experiments. However, one of the limitations of 2-Acetamidophenyl 5-chloro-2-methoxybenzenesulfonate is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several potential future directions for research on 2-Acetamidophenyl 5-chloro-2-methoxybenzenesulfonate. One area of interest is the development of new drugs based on the structure of 2-Acetamidophenyl 5-chloro-2-methoxybenzenesulfonate for the treatment of pain, fever, and inflammation. Additionally, there is potential for the development of new antibiotics based on the antibacterial activity of 2-Acetamidophenyl 5-chloro-2-methoxybenzenesulfonate. Further research is also needed to fully understand the mechanism of action of 2-Acetamidophenyl 5-chloro-2-methoxybenzenesulfonate and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 2-Acetamidophenyl 5-chloro-2-methoxybenzenesulfonate involves the reaction of 2-acetamidophenol with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is purified by recrystallization to obtain a white crystalline solid with a melting point of 164-166°C.
Scientific Research Applications
2-Acetamidophenyl 5-chloro-2-methoxybenzenesulfonate has been extensively studied for its potential application in the development of new drugs for the treatment of various diseases. The compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of pain and fever. Additionally, 2-Acetamidophenyl 5-chloro-2-methoxybenzenesulfonate has been shown to possess antibacterial activity against certain strains of bacteria, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
(2-acetamidophenyl) 5-chloro-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5S/c1-10(18)17-12-5-3-4-6-13(12)22-23(19,20)15-9-11(16)7-8-14(15)21-2/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLIUBJHUBEJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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